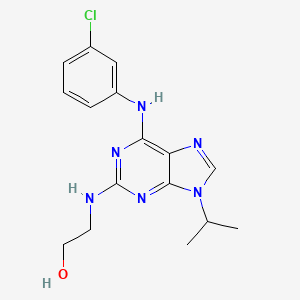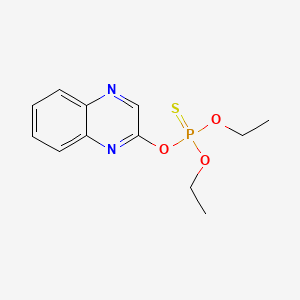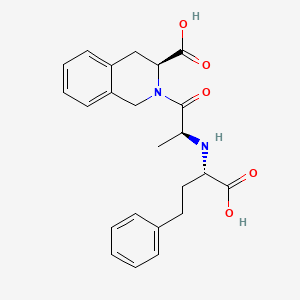
Nicardipine pyridine metabolite II
Descripción general
Descripción
Nicardipine pyridine metabolite II is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C26H27N3O6 . The mass of this compound is 477.509 dalton .
Molecular Structure Analysis
The molecular structure of Nicardipine pyridine metabolite II is characterized by a chemical formula of C26H27N3O6 . The exact mass of this compound is 477.19 and the molecular weight is 477.517 . More detailed structural analysis or 3D structure information is not available in the retrieved resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicardipine pyridine metabolite II are not explicitly detailed in the available literature. The chemical formula is C26H27N3O6 and the molecular weight is 477.517 .
Aplicaciones Científicas De Investigación
Calcium Channel Blocker
Npm-II belongs to the class of 1,4-Dihydropyridines, which are known to inhibit the intracellular migration of calcium ions . As a calcium channel blocker, it is effective in conditions like angina, hypertension, and myocardial infarction .
Vasodilatory and Cardiac Depressant Effects
Npm-II shows vasodilatory and cardiac depressant effects . These effects are precipitated in response to the inhibition of calcium channels, gradually restricting calcium influx .
Antimicrobial Properties
1,4-Dihydropyridines, the class to which Npm-II belongs, have been reported to have antimicrobial effects . This makes Npm-II a potential candidate for antimicrobial studies.
Anticancer Potential
Npm-II could potentially be used in anticancer studies. The 1,4-Dihydropyridines class has been reported to have anticancer effects .
Neuroprotective Effects
1,4-Dihydropyridines have been reported to have neuroprotective effects . This suggests that Npm-II could potentially be used in neuroprotection studies.
Metabolism and Pharmacokinetics
Studies have been carried out to investigate the metabolism and pharmacokinetics of nicardipine hydrochloride, a related compound . Following oral administration, nicardipine was shown to be rapidly and extensively metabolised and to be rapidly eliminated from plasma . This information could be useful in understanding the metabolism and pharmacokinetics of Npm-II.
Embryonic Ectoderm Development (EED) Inhibitor
Computational, molecular, and cellular studies have identified nicardipine as a putative inhibitor of embryonic ectoderm development (EED) protein . This suggests that Npm-II could potentially be used in studies related to EED inhibition.
Hypotensive Activity
In a study, it was found that lengthening of nitrendipine analogs at 3rd or 5th positions with an alkyl chain could elaborate their hypotensive activity . This suggests that Npm-II could potentially be used in studies related to hypotensive activity.
Propiedades
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZWIBBDLLXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208592 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicardipine pyridine metabolite II | |
CAS RN |
59875-58-0 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydro Nicardipine (Freebase) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)











